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Introduction
Revaprazan is a potassium-competitive acid blocker (P-CAB) that functions as a reversible

inhibitor of the gastric H+/K+-ATPase (proton pump).[1][2] Unlike proton pump inhibitors (PPIs),

which require acidic conditions for activation and bind irreversibly, Revaprazan offers a rapid

onset of action and sustained gastric acid suppression.[2][3] Beyond its primary role in acid

suppression, Revaprazan has demonstrated significant anti-inflammatory and cytoprotective

effects in gastric mucosal cells, particularly in the context of Helicobacter pylori infection.[1][4]

[5] These effects are mediated through the modulation of intracellular signaling pathways,

including the Akt and NF-κB pathways.[1][6]

These application notes provide detailed in vitro assay protocols to evaluate the multifaceted

actions of Revaprazan on gastric cells. The protocols cover the assessment of its primary

inhibitory function on the H+/K+-ATPase, its impact on intracellular pH, its cytotoxic potential,

and its influence on key inflammatory signaling cascades.
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Experimental Protocols
H+/K+-ATPase Inhibition Assay
This assay determines the inhibitory activity of Revaprazan on the proton pump using isolated

gastric vesicles.

Materials:

H+/K+-ATPase enriched membrane vesicles (e.g., from hog gastric mucosa)

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂

ATP Tris salt solution (2 mM)

Revaprazan stock solution (dissolved in DMSO)

Omeprazole (as a positive control)
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Trichloroacetic acid (TCA), ice-cold

Reagents for inorganic phosphate (Pi) determination (e.g., Molybdate solution)

Microplate reader

Protocol:

Prepare serial dilutions of Revaprazan and Omeprazole in the assay buffer.

In a 96-well plate, add 10 µg of H+/K+-ATPase enriched membrane vesicles to each well.

Add the different concentrations of Revaprazan or Omeprazole to the respective wells.

Include a vehicle control (DMSO).

Incubate the plate at 37°C for 30 minutes.

Initiate the reaction by adding 2 mM ATP Tris salt to each well.

Incubate the reaction mixture at 37°C for 20 minutes.

Terminate the reaction by adding 1 ml of ice-cold 10% TCA.

Determine the amount of inorganic phosphate released using a colorimetric method.

Measure the absorbance at 400 nm using a microplate reader.

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Data Presentation:

Compound IC50 (µM) at pH 6.1

Revaprazan 0.350

Revaprazan-7h (analogue) 0.052

Note: Data adapted from literature for illustrative purposes.
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Intracellular pH Measurement
This protocol utilizes a pH-sensitive fluorescent dye to measure changes in intracellular pH in

gastric cells following treatment with Revaprazan.

Materials:

AGS (Human Gastric Adenocarcinoma) cells

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

fluorescent dye

Hanks' Balanced Salt Solution (HBSS)

Revaprazan stock solution

Fluorescence microscope or plate reader with dual excitation capabilities

Protocol:

Seed AGS cells in a 96-well black-walled plate and culture until they reach 80-90%

confluency.

Wash the cells twice with HBSS.

Load the cells with 5 µM BCECF-AM in HBSS and incubate at 37°C for 30 minutes.

Wash the cells three times with HBSS to remove extracellular dye.

Add HBSS containing different concentrations of Revaprazan to the cells. Include a vehicle

control.

Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm)

and a single emission wavelength (e.g., 535 nm) over time.

Calibrate the fluorescence ratio (490/440 nm) to intracellular pH values using a standard

calibration curve generated with nigericin and buffers of known pH.
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Data Presentation:

Treatment Intracellular pH (Mean ± SD)

Control (Vehicle) 7.2 ± 0.1

Revaprazan (10 µM) 7.4 ± 0.15

Revaprazan (50 µM) 7.6 ± 0.2

Note: Hypothetical data for illustrative purposes.

Cytotoxicity (MTT) Assay
This assay assesses the effect of Revaprazan on the viability of gastric cells.[1]

Materials:

AGS cells

Cell culture medium

Revaprazan stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plate

Microplate reader

Protocol:

Seed AGS cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

[1]
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Treat the cells with various concentrations of Revaprazan (e.g., 10, 30, 40, 50, 80, 100 µM)

for 24 hours.[1] Include a vehicle control.

After treatment, add 20 µL of MTT solution to each well and incubate for 2 hours at 37°C.[1]

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.[1]

Express the cell viability as a percentage of the vehicle-treated control cells.

Data Presentation:

Revaprazan Concentration (µM) Cell Viability (%) (Mean ± SD)

0 (Control) 100 ± 5.2

10 98 ± 4.5

30 95 ± 6.1

50 92 ± 5.8

100 88 ± 7.3

Note: Data adapted from literature for illustrative purposes.[1]

Western Blot for Akt and NF-κB Signaling
This protocol is used to determine the effect of Revaprazan on the phosphorylation of Akt and

the degradation of IκB-α, an inhibitor of NF-κB.[1]

Materials:

AGS cells

Revaprazan stock solution

H. pylori (optional, for inducing inflammation)
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RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies: anti-p-Akt, anti-Akt, anti-IκB-α, anti-β-actin

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Seed AGS cells and grow to 70-80% confluency.

Pre-treat cells with Revaprazan (e.g., 5, 20, 50 µM) for 2 hours.[1]

(Optional) Co-culture with H. pylori for a specified time (e.g., 24 hours) to induce an

inflammatory response.[1]

Wash cells with ice-cold PBS and lyse with RIPA buffer.

Determine protein concentration using the BCA assay.

Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Quantify band intensities and normalize to a loading control (β-actin).

Data Presentation:

Treatment
p-Akt/Akt Ratio (Fold
Change)

IκB-α/β-actin Ratio (Fold
Change)

Control 1.0 1.0

H. pylori 3.5 ± 0.4 0.3 ± 0.05

H. pylori + Revaprazan (20

µM)
1.8 ± 0.2 0.8 ± 0.1

Note: Data adapted from literature for illustrative purposes.[1]

Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to assess the DNA-binding activity of NF-κB.[1]

Materials:

AGS cells

Revaprazan stock solution

H. pylori (optional)

Nuclear extraction kit

Biotin-labeled NF-κB consensus oligonucleotide probe

Poly(dI-dC)
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Binding buffer

Native polyacrylamide gel

Streptavidin-HRP conjugate

Chemiluminescent substrate

Protocol:

Treat AGS cells as described in the Western blot protocol.

Isolate nuclear extracts using a nuclear extraction kit.

Determine the protein concentration of the nuclear extracts.

In a reaction tube, combine 10 µg of nuclear extract, poly(dI-dC), and the biotin-labeled NF-

κB probe in binding buffer.

Incubate the reaction at room temperature for 20 minutes.

Separate the protein-DNA complexes on a native polyacrylamide gel.

Transfer the complexes to a nylon membrane.

Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent

substrate.

Data Presentation:

Treatment
NF-κB DNA Binding Activity (Relative
Intensity)

Control 1.0

H. pylori 4.2 ± 0.5

H. pylori + Revaprazan (20 µM) 2.1 ± 0.3
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Note: Data adapted from literature for illustrative purposes.[1]
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Caption: Experimental workflow for in vitro evaluation of Revaprazan in gastric cells.
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Caption: Revaprazan's inhibitory effect on the H. pylori-induced Akt/NF-κB signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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